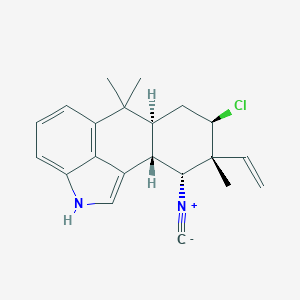
hapalindole G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole G is a hapalindole that is hapalindole U in which the pro-R hydrogen at position 8 has been replaced by a chlorine. It is produced by the cyanobacterium Fischerella ambigua. It is an isocyanide, an organic heterotetracyclic compound, an organochlorine compound and a hapalindole.
Aplicaciones Científicas De Investigación
Antifungal Activity
Hapalindole G exhibits significant antifungal properties against various fungal strains. Research indicates that hapalindoles, including this compound, have shown efficacy against pathogens such as Candida, Aspergillus, and Fusarium species. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 16 µg/mL, demonstrating their potential as effective antifungal agents in clinical settings .
Antibacterial Properties
The antibacterial activity of this compound has been extensively studied. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. For instance, hapalindoles A-H have MIC values ranging from 0.06 to 64 µg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. Notably, hapalindole T showed an impressive MIC of 0.25 µg/mL against S. aureus .
Antitumor Activity
This compound has also been explored for its antitumor properties. Studies have indicated that it may inhibit the proliferation of cancer cells, particularly in ovarian cancer models. The mechanism appears to involve microtubule disruption, which is critical for mitosis in cancer cells . Furthermore, some derivatives have been identified as potential leads for developing new anticancer therapies targeting resistant cell lines .
Insecticidal Effects
In addition to its antimicrobial properties, this compound exhibits insecticidal activity. Research has shown that certain hapalindole compounds can effectively reduce insect populations by interfering with their physiological processes . This suggests potential applications in agricultural pest management.
Immunomodulatory Effects
Recent findings suggest that hapalindoles may play a role in modulating immune responses. For example, certain derivatives have been shown to inhibit T-cell proliferation, indicating their potential use in treating autoimmune disorders . This immunomodulatory effect could open avenues for therapeutic interventions in various immune-related conditions.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antifungal | Candida, Aspergillus, Fusarium | 0.5 - 16 | Effective against various fungal strains |
| Antibacterial | Staphylococcus aureus, E. coli | 0.06 - 64 | Active against multi-drug resistant bacteria |
| Antitumor | Ovarian cancer cell lines | Varies | Mechanism involves microtubule disruption |
| Insecticidal | Various insect species | Varies | Potential use in pest management |
| Immunomodulatory | T-cells | IC50 = 1.56 | May aid in treating autoimmune disorders |
Case Studies and Research Findings
- Antifungal Efficacy : A study highlighted the antifungal activity of hapalindole derivatives against Candida albicans, showing low μg/mL values that suggest strong potential as new antifungal agents .
- Antitumor Mechanisms : Research demonstrated that this compound could induce apoptosis in ovarian cancer cells through microtubule destabilization, providing a basis for further drug development .
- Immunomodulation : Investigations into the immunomodulatory effects revealed that specific hapalindoles could inhibit T-cell activation, suggesting their utility in managing autoimmune conditions .
Propiedades
Número CAS |
102045-13-6 |
|---|---|
Fórmula molecular |
C21H23ClN2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
Clave InChI |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
SMILES isomérico |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES canónico |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Sinónimos |
hapalindole G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















